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Compound Name:

2-(4-

(Trifluoromethoxy)phenyl)ethanami

ne

Cat. No.: B068252 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental spectroscopic data for 2-(4-(Trifluoromethoxy)phenyl)ethanamine
is not readily available in public domain literature. This guide utilizes spectroscopic data for the

structurally analogous compound, 2-(4-(Trifluoromethyl)phenyl)ethanamine, to illustrate the

principles and presentation of a comprehensive spectroscopic analysis. All data presented

herein pertains to this analogue.

Introduction
This technical guide provides a detailed overview of the spectroscopic characterization of key

phenethylamine derivatives. The focus is on the elucidation of molecular structure through the

integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR)

spectroscopy, and Mass Spectrometry (MS). The data and protocols are presented to serve as

a practical reference for researchers engaged in the synthesis, characterization, and analysis

of related compounds in drug discovery and development.

Spectroscopic Data Summary
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The following tables summarize the key spectroscopic data obtained for the analogue

compound, 2-(4-(Trifluoromethyl)phenyl)ethanamine.

¹H NMR Data
Table 1: ¹H NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

7.45 d, J = 8.4 Hz 2H Ar-H

7.14 m 2H Ar-H

7.03 m 3H Ar-H

2.95 (approx.) t 2H -CH₂-N

2.75 (approx.) t 2H Ar-CH₂-

1.30 (approx.) br s 2H -NH₂

Note: The chemical shifts for the ethylamine protons are estimations based on typical values

and may vary. The broad singlet for the amine protons is also characteristic.

¹³C NMR Data
Table 2: ¹³C NMR Spectroscopic Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine[1]
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Chemical Shift (δ) ppm Assignment

146.6 Ar-C (quaternary)

141.0 Ar-C (quaternary)

129.4 Ar-CH

126.5 Ar-CH

122.8 Ar-CH

119.9 Ar-C (quaternary, CF₃)

115.2 Ar-CH

43.0 (approx.) -CH₂-N

38.0 (approx.) Ar-CH₂-

Note: The chemical shifts for the ethylamine carbons are estimations based on typical values.

Infrared (IR) Spectroscopy Data
Table 3: Key IR Absorption Bands for 2-(4-(Trifluoromethyl)phenyl)ethanamine

Wavenumber (cm⁻¹) Intensity Assignment

3400-3300 Medium, Broad N-H stretch (amine)

3100-3000 Medium Aromatic C-H stretch

2950-2850 Medium Aliphatic C-H stretch

1600-1585 Strong C=C stretch (aromatic)

1320 (approx.) Strong C-F stretch (trifluoromethyl)

1160-1120 Strong C-F stretch (trifluoromethyl)

850-800 Strong
C-H out-of-plane bend (para-

substituted)
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Mass Spectrometry (MS) Data
Table 4: Mass Spectrometry Data for 2-(4-(Trifluoromethyl)phenyl)ethanamine[2]

Parameter Value

Molecular Formula C₉H₁₀F₃N

Molecular Weight 189.18 g/mol

Exact Mass 189.07653381 Da

Ionization Mode Electrospray Ionization (ESI)

Key Fragments (m/z) 173.1, 153.0, 133.0

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for small

organic molecules.

NMR Spectroscopy
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3] For ¹³C NMR, a higher concentration

of 50-100 mg is preferable.[3]

Filtration: Filter the solution through a pipette with a small plug of glass wool into a clean

NMR tube to remove any particulate matter.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ

0.00 ppm).[4]

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For

¹³C spectra, proton broadband decoupling is typically used to simplify the spectrum and

enhance signal-to-noise.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation:
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Neat Liquid: Place a drop of the liquid sample between two KBr or NaCl plates.

Solid (KBr Pellet): Grind 1-2 mg of the solid sample with approximately 100 mg of dry KBr

powder. Press the mixture into a thin, transparent pellet using a hydraulic press.

Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample

directly onto the ATR crystal.[5]

Background Spectrum: Collect a background spectrum of the empty sample holder (or clean

ATR crystal) to subtract atmospheric and instrumental interferences.[6]

Sample Spectrum: Collect the spectrum of the sample. The data is typically plotted as

percent transmittance versus wavenumber (cm⁻¹).

Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 10-100 µg/mL) in a

solvent compatible with the LC mobile phase, such as methanol or acetonitrile.[7]

Chromatography: Inject the sample into an HPLC or UHPLC system equipped with a suitable

column (e.g., C18) to separate the analyte from any impurities. The mobile phase typically

consists of a gradient of water and an organic solvent (e.g., acetonitrile), often with a

modifier like formic acid.[8]

Mass Spectrometry: The eluent from the LC is introduced into the mass spectrometer,

typically using an electrospray ionization (ESI) source.[8] Mass spectra are acquired in a

positive or negative ion mode over a relevant m/z range. Fragmentation data (MS/MS) can

be obtained to aid in structure elucidation.[2]

Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

synthesized organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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